molecular formula C21H20O3S B11941357 4-Biphenylyl mesitylenesulfonate CAS No. 67811-08-9

4-Biphenylyl mesitylenesulfonate

Cat. No.: B11941357
CAS No.: 67811-08-9
M. Wt: 352.4 g/mol
InChI Key: KVZYSRBCNAUSSK-UHFFFAOYSA-N
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Description

4-Biphenylyl mesitylenesulfonate is a specialized organic sulfonate ester that functions as a stable and effective reactant in synthetic chemistry, particularly in metal-catalyzed cross-coupling reactions . Its primary research value lies in its role as an activated substrate for palladium-catalyzed Suzuki-Miyaura cross-coupling with arylboronic acids, enabling the synthesis of C-4 aryl pyrimidinone nucleoside analogues from thymidine precursors . The mesitylenesulfonate (2,4,6-trimethylbenzenesulfonate) group acts as a superior leaving group; the relief of steric bulk associated with the mesitylene moiety is favorable for the oxidative-addition step in palladium catalysis . This mechanism allows researchers to introduce a 4-biphenylyl group or other complex aryl systems into molecular scaffolds, a transformation that is non-trivial at the C-4 position of pyrimidine nucleosides compared to modifications at the C-5 position . While the C-4 aryl nucleoside analogues synthesized from this reagent have shown no significant antiviral activity in initial screenings, this compound remains a vital tool for medicinal chemistry and drug discovery research, providing access to novel nucleoside derivatives for biological evaluation . This compound is offered For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

67811-08-9

Molecular Formula

C21H20O3S

Molecular Weight

352.4 g/mol

IUPAC Name

(4-phenylphenyl) 2,4,6-trimethylbenzenesulfonate

InChI

InChI=1S/C21H20O3S/c1-15-13-16(2)21(17(3)14-15)25(22,23)24-20-11-9-19(10-12-20)18-7-5-4-6-8-18/h4-14H,1-3H3

InChI Key

KVZYSRBCNAUSSK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)C)S(=O)(=O)OC2=CC=C(C=C2)C3=CC=CC=C3)C

Origin of Product

United States

Preparation Methods

Route 1: Base-Promoted Sulfonation

Reagents :

  • 4-Biphenylol (1 equiv)

  • Mesitylenesulfonyl chloride (1.1–1.2 equiv)

  • Triethylamine (1–2 equiv)

  • DMAP (0.1–0.2 equiv)

  • Solvent: Dichloromethane or THF

Procedure :

  • Dissolve 4-biphenylol and base in solvent under nitrogen.

  • Add mesitylenesulfonyl chloride dropwise at 0°C.

  • Stir at room temperature for 12–24 hours.

  • Quench with aqueous HCl, extract with organic solvent, and purify via silica gel chromatography or recrystallization.

Example Yield : 64–84%.

Parameter Optimal Conditions Yield Source
BaseDMAP + Et₃N84%
SolventDichloromethane64%
Temperature0°C → RT64–84%

Route 2: Solvent-Free Conditions

Reagents :

  • 4-Biphenylol (1 equiv)

  • Mesitylenesulfonyl chloride (1.1 equiv)

  • K₂CO₃ (2 equiv)

  • Toluene (as solvent)

Procedure :

  • Mix reactants in toluene and reflux for 6–12 hours.

  • Cool, filter, and recrystallize from ethyl acetate/hexanes.

Example Yield : 70–90% (reported for analogous aryl sulfonates).

Precursor Synthesis: 4-Biphenylol

4-Biphenylol is a critical intermediate. Common methods include:

  • Oxidative Coupling :

    • Use 2,6-di-tert-butylphenol with Cu-Fe catalysts and O₂ to form 4,4'-biphenol, followed by selective demethylation.

  • Reduction of 4-Nitrobiphenyl :

    • Catalytic hydrogenation of 4-nitrobiphenyl using Raney Ni or Pd/C in ethanol.

Purification and Characterization

Technique Conditions Data
Recrystallization Ethyl acetate/hexanes>99% purity (HPLC)
NMR CDCl₃, 400 MHzδ 7.15–7.05 (m, 2H), 6.84 (s, 2H)
LC-MS ESI+ modem/z [M+H]⁺ = 358 (calculated)

Challenges and Variations

  • Steric Hindrance : Bulky mesityl group may slow reaction kinetics; use of polar aprotic solvents (DMF) accelerates substitution.

  • Byproduct Formation : Over-sulfonation avoided by limiting sulfonyl chloride equivalents and using low temperatures.

  • Alternative Catalysts : Ionic liquids (e.g., 1-butyl-3-methylimidazole chloride) enhance reaction efficiency in biphenyl coupling.

Applications and Derivatives

4-Biphenylyl mesitylenesulfonate serves as a precursor for:

  • Polyamides : Via phosphorylation with diamines (e.g., Yamazaki reaction).

  • Anticancer Agents : Functionalized derivatives tested in colon cancer cell lines .

Chemical Reactions Analysis

Types of Reactions: 4-Biphenylyl mesitylenesulfonate undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonate group is replaced by other nucleophiles.

    Oxidation and Reduction: The biphenyl moiety can undergo oxidation and reduction reactions, although these are less common for the sulfonate ester itself.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

Major Products:

    Substitution Products: Depending on the nucleophile used, products can include biphenyl derivatives with various functional groups.

    Oxidation Products: Oxidation can lead to the formation of biphenyl quinones or other oxidized derivatives.

Scientific Research Applications

4-Biphenylyl mesitylenesulfonate has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 4-biphenylyl mesitylenesulfonate involves its ability to act as a leaving group in nucleophilic substitution reactions. The sulfonate group is electron-withdrawing, making the biphenyl moiety more susceptible to nucleophilic attack. This property is exploited in various synthetic applications to introduce different functional groups into the biphenyl framework .

Comparison with Similar Compounds

Key Hypothetical Properties (Based on Sulfonate Esters Generally):

Property Typical Range for Sulfonate Esters
Molecular Weight 300–400 g/mol
Solubility Low in water, soluble in organics
Stability Hydrolytically sensitive

Comparison with Similar Compounds

The evidence focuses on 3-(4-Biphenylyl)-N-Fmoc-L-alanine, a fluorenylmethoxycarbonyl (Fmoc)-protected amino acid derivative.

Table 1: Hypothetical Comparison with Structural Analogs

Compound Functional Groups Key Uses Stability Regulatory Status (U.S.)
3-(4-Biphenylyl)-N-Fmoc-L-alanine Fmoc, biphenyl, carboxyl Peptide synthesis Stable under dry conditions Not regulated per TSCA
4-Biphenylyl mesitylenesulfonate Biphenyl, sulfonate Hypothetical: Stabilizer Likely hydrolytically labile No data
Mesitylenesulfonyl chloride Sulfonyl chloride Electrophilic reagent Moisture-sensitive Regulated under OSHA

Critical Limitations of Available Evidence

These findings cannot be extrapolated to this compound.

Recommendations for Further Research

To address this gap:

  • Consult peer-reviewed studies on biphenylyl sulfonate derivatives.
  • Access specialized databases (e.g., SciFinder, Reaxys) for physicochemical and toxicological data.
  • Verify regulatory status through regional chemical inventories (e.g., TSCA, ECHA).

Q & A

Q. What are the recommended synthetic routes for 4-Biphenylyl mesitylenesulfonate, and how can reaction efficiency be optimized?

Methodological Answer: Synthesis typically involves sulfonation of biphenyl derivatives using mesitylenesulfonyl chloride under controlled conditions. Key steps include:

  • Protection of reactive groups : Use Fmoc or similar protecting agents to prevent unwanted side reactions .
  • Reaction optimization : Conduct trials at varying temperatures (e.g., 0–25°C) and solvent systems (e.g., dichloromethane or THF) to maximize yield. Monitor via TLC or HPLC .
  • Workup : Neutralize excess sulfonating agents with aqueous sodium bicarbonate, followed by column chromatography for purification.

Q. Table 1: Typical Reaction Conditions

ParameterOptimal Range
Temperature0–25°C
SolventAnhydrous DCM or THF
CatalystPyridine or DMAP
Reaction Time4–12 hours

Q. What safety precautions are critical when handling this compound in laboratory settings?

Methodological Answer: Refer to SDS guidelines for structurally related sulfonates :

  • PPE : Wear nitrile gloves, lab coats, and safety goggles. Use respiratory protection if dust formation is likely.
  • Ventilation : Conduct reactions in fume hoods to avoid inhalation of aerosols.
  • Storage : Keep in sealed containers at 2–8°C, away from oxidizers and ignition sources.

Q. Table 2: Hazard Classification (GHS)

Hazard TypeClassificationSource
Skin IrritationCategory 2
Eye IrritationCategory 2A
Respiratory ToxicityCategory 3

Q. How can researchers purify this compound to achieve >95% purity?

Methodological Answer:

  • Recrystallization : Use ethanol/water mixtures at controlled cooling rates.
  • Column Chromatography : Employ silica gel with hexane/ethyl acetate gradients (e.g., 70:30 to 50:50). Monitor fractions via HPLC .
  • Analytical Validation : Confirm purity using NMR (¹H/¹³C), MS, and melting point analysis (177–181°C range for related compounds) .

Q. What analytical techniques are most reliable for characterizing this compound derivatives?

Methodological Answer:

  • NMR Spectroscopy : Compare aromatic proton signals (δ 7.2–8.1 ppm) and sulfonate group integration .
  • Mass Spectrometry : Use ESI-MS or MALDI-TOF to confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 463.52 for related compounds) .
  • HPLC : Apply reverse-phase C18 columns with methanol/water mobile phases (65:35 ratio, pH 4.6 acetate buffer) for retention time consistency .

Advanced Research Questions

Q. How can researchers resolve discrepancies in spectroscopic data (e.g., NMR or MS) for sulfonate derivatives?

Methodological Answer:

  • Isotopic Labeling : Synthesize deuterated analogs to distinguish overlapping signals in NMR .
  • High-Resolution MS : Use HRMS to differentiate isobaric species (e.g., sulfonate vs. sulfate byproducts).
  • Computational Modeling : Compare experimental NMR shifts with DFT-calculated values (software: Gaussian or ORCA).

Q. What degradation pathways are observed in this compound under accelerated stability testing?

Methodological Answer:

  • Hydrolytic Degradation : Expose to pH 1–13 buffers at 40°C; monitor via HPLC for sulfonic acid byproducts.
  • Oxidative Stress : Test with H₂O₂ or UV light; analyze degradation products via LC-MS/MS.
  • Thermal Stability : Conduct TGA/DSC to identify decomposition temperatures (>200°C for related compounds) .

Q. What mechanistic insights exist for the sulfonation of biphenyl derivatives using mesitylenesulfonyl reagents?

Methodological Answer:

  • Kinetic Studies : Use stopped-flow spectroscopy to measure reaction rates under varying pyridine concentrations.
  • Isotope Effects : Compare ³⁵S-labeled reagents to elucidate electrophilic substitution pathways.
  • Computational Studies : Map energy profiles for transition states (software: Schrödinger Suite).

Q. How can researchers identify and mitigate side products in large-scale sulfonate synthesis?

Methodological Answer:

  • Byproduct Profiling : Use preparative HPLC to isolate impurities; characterize via 2D NMR (COSY, HSQC).
  • Process Optimization : Reduce solvent polarity to minimize dimerization; employ flow chemistry for better heat dissipation.

Q. What solvent systems minimize aggregation or solubility issues in sulfonate-based reactions?

Methodological Answer:

  • Co-Solvent Blends : Use DMSO/THF (20:80) to enhance solubility.
  • Surfactant Additives : Test polysorbate-80 or cyclodextrins for micellar encapsulation.

Q. How do regulatory frameworks (e.g., TSCA, REACH) impact the international distribution of this compound for collaborative research?

Methodological Answer:

  • Compliance Checks : Verify absence of PFAS or CART-listed components per EPA and EU regulations .
  • Documentation : Include SDS with GHS classifications and CERCLA exemptions for non-hazardous transport .

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